1-methyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-methyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a methyl group at the 1-position and a phenylpropyl group at the N-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid . Another approach involves the Dimroth rearrangement, which is a process that involves the isomerization of heterocycles through the relocation of heteroatoms within the rings of condensed systems .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different substituents.
Scientific Research Applications
1-methyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit histone lysine demethylases, which play a role in gene expression and epigenetic regulation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-methyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
4-aminopyrrolo[2,3-d]pyrimidine: This compound has similar structural features and is studied for its antitubercular activity.
8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives: These compounds are potent inhibitors of histone lysine demethylases and have similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C15H17N5 |
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Molecular Weight |
267.33 g/mol |
IUPAC Name |
1-methyl-N-(3-phenylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H17N5/c1-20-15-13(10-19-20)14(17-11-18-15)16-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,16,17,18) |
InChI Key |
UPMMGTRRIIAQCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCCCC3=CC=CC=C3 |
Origin of Product |
United States |
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